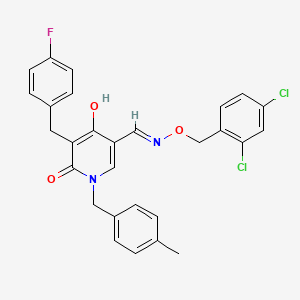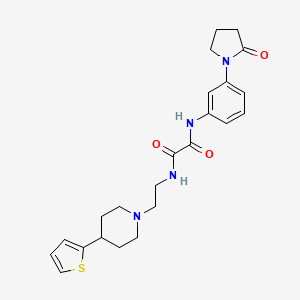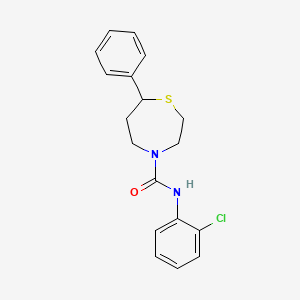![molecular formula C18H21N3O5 B2494214 6-allyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 874594-24-8](/img/structure/B2494214.png)
6-allyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrrolo[3,4-d]pyrimidine derivatives involves complex chemical reactions, often using palladium(II) chloride and alkylamines for the treatment of allyl-amino-uracils. For example, Ishikawa et al. (1992) demonstrated the synthesis of 7-alkyl-1,3,6-trimethylpyrrolo[2,3-d]pyrimidines from 5-allyl-6-chloro-1,3-dimethyluracil and alkylamines (Ishikawa et al., 1992). Similarly, one-step preparations for pyrido[3,4-d]pyrimidine synthesis involve reactions of formyl-trimethylpyrimidine-dione with primary amines, showcasing the compound's synthetic versatility (Noguchi et al., 1988).
Molecular Structure Analysis
The molecular structure of pyrrolo[3,4-d]pyrimidine derivatives reveals significant insights into their chemical behavior. The aromaticity and substitution pattern on the pyrimidine ring influence the electronic and steric properties of these compounds, affecting their reactivity and potential applications.
Chemical Reactions and Properties
Pyrrolo[3,4-d]pyrimidines undergo various chemical reactions, including cyclization, acylation, and electrophilic substitution, showcasing their reactivity and functional group compatibility. Mekuskiene et al. (2006) highlighted the synthesis and reactions of pyrimidine-diones with electrophiles, demonstrating the compound's versatile chemistry (Mekuskiene & Vainilavicius, 2006).
Scientific Research Applications
Inhibition of Human Neutrophil Elastase
This compound is studied as an inhibitor of human neutrophil elastase (HNE), which is significant in the treatment of diseases involving HNE activity. It has potential applications in topical pulmonary treatments via inhalation, as indicated in research related to similar pyrimidine derivatives (Expert Opinion on Therapeutic Patents, 2009).
Synthesis and Reactivity
Studies focus on the synthesis of similar pyrrolopyrimidine derivatives and their reaction with various electrophiles. These findings are crucial for understanding the chemical behavior and potential applications of such compounds in creating novel substances (Chemistry of Heterocyclic Compounds, 2006).
Structural Analysis and Reaction Pathways
Research includes the reaction of pyrrolopyrimidine derivatives with 1,3-diketones, leading to the formation of complex structures. This provides insights into the pi-electron-rich nature of the pyrrole ring, which is important for potential pharmaceutical applications (Chemistry of Heterocyclic Compounds, 2003).
Antibacterial and Antifungal Applications
Certain pyrido pyrimidine derivatives, closely related to the specified compound, show promising antibacterial and antifungal activities. This suggests potential for developing new antimicrobial agents (Medicinal Chemistry, 2014).
Electronic Applications
Derivatives of pyrrolopyrimidines, such as conjugated polymers containing pyrrole units, have been explored for electronic applications due to their photoluminescent properties. This indicates potential use in electronic devices (Macromolecular Rapid Communications, 2000).
Antioxidant Potential
Research on pyrimido pyrimidine derivatives has shown significant antioxidant activity, highlighting their potential as bioactive compounds (IOP Conference Series: Materials Science and Engineering, 2020).
Mechanism of Action
Target of Action
The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in cell growth, proliferation, and survival, making them important targets for anticancer therapies .
Mode of Action
This compound interacts with its targets by inhibiting their function. For instance, it inhibits tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division . It also inhibits the function of Hsp90, a chaperone protein that assists in the proper folding of other proteins . By inhibiting these targets, the compound disrupts normal cellular processes, leading to cell death .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase . Inhibition of Hsp90 disrupts the folding of various client proteins, affecting multiple signaling pathways involved in cell growth and survival . The compound also inhibits TrxR, an enzyme involved in maintaining cellular redox balance .
Result of Action
The compound’s action results in the disruption of normal cellular processes, leading to cell death . This is primarily achieved through the inhibition of tubulin polymerization and the disruption of Hsp90 function . These effects make the compound a potential candidate for anticancer therapies .
properties
IUPAC Name |
6-prop-2-enyl-4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-5-6-21-9-11-14(17(21)22)15(20-18(23)19-11)10-7-12(24-2)16(26-4)13(8-10)25-3/h5,7-8,15H,1,6,9H2,2-4H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZFHGRZPBBQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CN(C3=O)CC=C)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2494133.png)
![2-[4]Quinolyl-ethylamine](/img/structure/B2494134.png)
![1-(3,4-dimethylphenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494135.png)
![Ethyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate](/img/structure/B2494137.png)
![Ethyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2494138.png)
![Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate](/img/structure/B2494141.png)




![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2494147.png)
![2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2494150.png)
![2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2494152.png)
